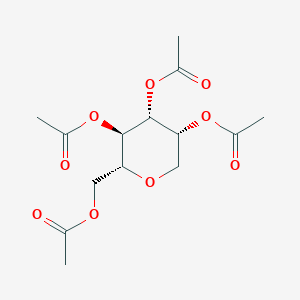

1,5-Anhydro-D-mannitol peracetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H20O9 |

|---|---|

Molekulargewicht |

332.30 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

ULWHEXUWXLOVPV-AAVRWANBSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Anhydro-D-mannitol Peracetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol, and its peracetylated form, this compound (also known as 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol), is a key derivative in carbohydrate synthesis. The acetylation of hydroxyl groups is a common strategy to protect these functionalities during multi-step synthetic routes, to enhance solubility in organic solvents, and to facilitate characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details a standard laboratory procedure for the synthesis of this compound and summarizes its known physical and chemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive acetylation of 1,5-Anhydro-D-mannitol using acetic anhydride (B1165640) in the presence of a base catalyst, most commonly pyridine (B92270). This reaction is a standard procedure in carbohydrate chemistry and generally proceeds with high yield.

Experimental Protocol: Acetylation of 1,5-Anhydro-D-mannitol

This protocol is a general method for the O-acetylation of hydroxyl groups and can be effectively applied to the synthesis of this compound.

Materials:

-

1,5-Anhydro-D-mannitol

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (MeOH, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-Anhydro-D-mannitol (1 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (a slight excess per hydroxyl group, typically 4.5-5 equivalents for a tetrahydroxy compound) dropwise while stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

-

Work-up:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any excess acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Synthesis Workflow

Physicochemical Properties

This section summarizes the key quantitative data for 1,5-Anhydro-D-mannitol and its peracetylated derivative.

Properties of 1,5-Anhydro-D-mannitol (Starting Material)

| Property | Value | Reference |

| CAS Number | 492-93-3 | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 155 °C | [2] |

| Boiling Point | 376.8 °C at 760 mmHg | [2] |

| Appearance | White Solid | [2] |

Properties of this compound

| Property | Value | Reference |

| CAS Number | 13121-61-4 | [3] |

| Synonyms | 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, 1,5-Anhydro-D-mannitol tetraacetate | [3] |

| Molecular Formula | C₁₄H₂₀O₉ | [3] |

| Molecular Weight | 332.31 g/mol | [3] |

| Melting Point | 104-105 °C | [3] |

| Appearance | Not explicitly stated, likely a white crystalline solid | |

| Optical Rotation | Data not available in the searched literature | |

| ¹H NMR Data | Data not available in the searched literature | |

| ¹³C NMR Data | Data not available in the searched literature |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. The primary role of this compound appears to be as a protected intermediate in chemical synthesis.

The unacetylated precursor, 1,5-anhydro-D-mannitol, is described as a carbohydrate metabolism regulator that can inhibit gluconeogenesis.[2][4] However, it is important to note that the peracetylation of the hydroxyl groups would significantly alter the molecule's polarity and its ability to interact with biological targets, making it unlikely to exhibit the same biological activity as the parent compound.

Further research is required to investigate any potential biological effects of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. A reliable and standard protocol for its synthesis via the acetylation of 1,5-Anhydro-D-mannitol has been presented. While key physicochemical properties such as molecular weight and melting point are documented, further experimental work is needed to determine other important parameters like specific optical rotation and to obtain detailed NMR spectroscopic data. At present, the biological role of this compound remains uncharacterized, and it is primarily utilized as a synthetic intermediate in carbohydrate chemistry. Future studies may unveil novel applications for this compound in various scientific disciplines.

References

Physicochemical Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. Due to the limited availability of direct experimental data on the peracetate form, this document synthesizes information from its parent compound, related acetylated derivatives, and established chemical principles to offer a robust predictive profile.

Core Physicochemical Characteristics

The properties of this compound are primarily derived from the acetylation of all four hydroxyl groups of the parent compound, 1,5-Anhydro-D-mannitol. This chemical modification significantly alters its physical and chemical properties, most notably its polarity and solubility.

Predicted and Comparative Data

The following tables summarize the known physicochemical data for the parent compound, 1,5-Anhydro-D-mannitol, and a closely related isomer, 2,5-Anhydro-D-mannitol tetraacetate, to provide a comparative basis for the predicted properties of this compound.

Table 1: Physicochemical Data of 1,5-Anhydro-D-mannitol (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White Solid | |

| Melting Point | 155 °C | |

| Solubility | Highly soluble in water. | [2] |

Table 2: Physicochemical Data of 2,5-Anhydro-D-mannitol Tetraacetate (Isomer)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₉ | [2] |

| Molecular Weight | 332.3 g/mol | [2] |

| Storage Temperature | 10°C - 25°C | [2] |

Based on the structure of 1,5-Anhydro-D-mannitol, its peracetate derivative would be 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-mannitol . The addition of four acetyl groups (C₂H₃O) to the parent molecule (C₆H₁₂O₅) results in the following predicted properties for this compound:

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₁₄H₂₀O₉ | Addition of four C₂H₂O groups to C₆H₁₂O₅. |

| Molecular Weight | 332.30 g/mol | Calculated from the molecular formula. |

| Appearance | Crystalline solid | Typical for peracetylated sugars. |

| Solubility | Low solubility in water; High solubility in organic solvents (e.g., chloroform, dichloromethane (B109758), ethyl acetate) and liquid/supercritical CO₂.[3][4] | Acetylation significantly reduces polarity. |

| Melting Point | Likely to be a sharp melting point, characteristic of a crystalline solid. | Expected for a pure, crystalline compound. |

Experimental Protocols

The synthesis of this compound involves the acetylation of 1,5-Anhydro-D-mannitol. Several established methods for the peracetylation of sugar alcohols can be adapted for this purpose.

General Peracetylation Protocol

A common and effective method for the peracetylation of carbohydrates involves the use of acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or a solid catalyst like sodium acetate (B1210297).

Materials:

-

1,5-Anhydro-D-mannitol

-

Acetic anhydride (excess)

-

Pyridine (anhydrous) or Sodium Acetate

-

Dichloromethane (DCM) or Chloroform (as solvent, optional)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 1,5-Anhydro-D-mannitol in a suitable volume of anhydrous pyridine or a mixture of pyridine and DCM in a round-bottom flask.

-

Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add cold water or ice to quench the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

A two-step industrial process for peracetylation of sugar alcohols involves an initial partial acetylation with acetic acid, followed by completion of the reaction with acetic anhydride and an alkali acetate catalyst.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Spectral Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyranose ring and the acetyl groups. The ring protons would likely appear in the region of 3.5-5.5 ppm, with their chemical shifts and coupling constants being indicative of their stereochemical environment. The protons of the four acetyl groups would give rise to sharp singlet signals in the upfield region, typically around 1.9-2.2 ppm, each integrating to 3 protons.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the pyranose ring are expected to resonate in the range of 60-100 ppm. The carbonyl carbons of the acetyl groups would appear significantly downfield, around 170 ppm, while the methyl carbons of the acetyl groups would be found in the upfield region, around 20-21 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of acetylated carbohydrates often shows fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the sugar ring. The molecular ion peak (M⁺) at m/z 332.30 may be observed, although it can be weak. More prominent peaks would likely correspond to fragments resulting from the loss of acetic acid (M-60) or ketene (B1206846) (M-42).

Applications in Research and Development

Peracetylated carbohydrates like this compound serve as important intermediates in synthetic carbohydrate chemistry. The acetyl protecting groups can be selectively removed to allow for further chemical modifications at specific positions. Their increased solubility in organic solvents facilitates reactions that are not feasible with the parent hydrophilic polyol. In drug development, such derivatives can be used as lipophilic precursors to improve bioavailability, which are then hydrolyzed in vivo to release the active polyol.

References

- 1. 1,5-anhydro-D-mannitol | C6H12O5 | CID 445184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Anhydro-D-mannitol tetraacetate | 65729-88-6 | MA16601 [biosynth.com]

- 3. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0231759B1 - Process for producing peracetylated sugar alcohols from sugar alcohols having at least four carbon atoms - Google Patents [patents.google.com]

The Dawn of a Mannitol Analog: A Technical Guide to the Discovery and Initial Synthesis of 1,5-Anhydro-D-mannitol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and seminal synthetic methodologies for 1,5-Anhydro-D-mannitol, a pivotal scaffold in carbohydrate chemistry. We provide a detailed exploration of the initial chemical strategies that brought this molecule and its early derivatives to light, offering a valuable historical and practical perspective for researchers in drug discovery and development.

The Genesis of 1,5-Anhydro-D-mannitol: Discovery and First Synthesis

1,5-Anhydro-D-mannitol, also known by the trivial name Styracitol, is a naturally occurring polyol found in the fruits of the Syrian storax tree (Styrax officinalis). Its initial discovery and characterization were driven by an interest in the chemical constituents of natural products. The first laboratory synthesis, a landmark achievement in carbohydrate chemistry, was reported by Fletcher and Diehl in 1952. Their method provided a pathway to access this unique anhydro sugar from a readily available starting material, D-mannitol.

The Fletcher and Diehl Synthesis (1952)

The pioneering synthesis of 1,5-Anhydro-D-mannitol by Fletcher and Diehl laid the groundwork for future investigations into this class of compounds. The multi-step process, commencing from D-mannitol, is a classic example of strategic functional group manipulations in carbohydrate chemistry.

Experimental Protocol: Synthesis of 1,5-Anhydro-D-mannitol from D-Mannitol

-

Step 1: Preparation of 1,6-Dibromo-1,6-dideoxy-D-mannitol: D-mannitol is treated with hydrogen bromide in acetic acid. This reaction replaces the primary hydroxyl groups at the C1 and C6 positions with bromine atoms.

-

Step 2: Saponification and Intramolecular Cyclization: The resulting 1,6-dibromo-1,6-dideoxy-D-mannitol is subjected to saponification with sodium hydroxide. This step serves a dual purpose: it removes any acetyl groups that may have formed during the first step and, more importantly, promotes an intramolecular Williamson ether synthesis. The alkoxide formed at the C5 hydroxyl group displaces the bromine atom at the C1 position, leading to the formation of the 1,5-anhydro ring.

-

Step 3: Debromination and Final Product Formation: The remaining bromine atom at the C6 position is removed by a reduction reaction, typically using a catalyst such as Raney nickel, to yield 1,5-Anhydro-D-mannitol.

-

Purification: The final product is purified by recrystallization, yielding a crystalline solid.

Quantitative Data from Early Syntheses

| Compound | Starting Material | Key Reagents | Reported Yield (%) | Melting Point (°C) | Specific Rotation ([α]D) |

| 1,5-Anhydro-D-mannitol (Styracitol) | D-Mannitol | HBr/AcOH, NaOH, Raney Ni | Data not available | 155 | -45.5° (c 1, H₂O) |

Experimental Workflow: The Fletcher and Diehl Synthesis

Early Derivatives of 1,5-Anhydro-D-mannitol

Following the successful synthesis of the parent compound, early efforts in the derivatization of 1,5-Anhydro-D-mannitol focused on the modification of its hydroxyl groups. These initial studies were primarily aimed at characterizing the reactivity of the molecule and preparing crystalline derivatives for analytical purposes.

Acetylated Derivatives

Acetylation of the free hydroxyl groups of 1,5-Anhydro-D-mannitol was a common early derivatization strategy. The resulting tetraacetate is a stable, crystalline compound that is more soluble in organic solvents, facilitating its characterization by techniques such as NMR spectroscopy.

Experimental Protocol: Synthesis of 1,5-Anhydro-D-mannitol Tetraacetate

-

Reaction: 1,5-Anhydro-D-mannitol is treated with a mixture of acetic anhydride (B1165640) and a catalyst, typically pyridine (B92270) or sodium acetate.

-

Work-up and Purification: The reaction mixture is poured into ice water to quench the excess acetic anhydride. The acetylated product, being insoluble in water, often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for 1,5-Anhydro-D-mannitol Tetraacetate

| Compound | Starting Material | Key Reagents | Reported Yield (%) | Melting Point (°C) | Specific Rotation ([α]D) |

| 1,5-Anhydro-D-mannitol Tetraacetate | 1,5-Anhydro-D-mannitol | Acetic Anhydride, Pyridine | High | 98-99 | -22.5° (c 1, CHCl₃) |

Logical Relationship: Derivatization of 1,5-Anhydro-D-mannitol

Biological Context and Early Investigations

Initial research on 1,5-Anhydro-D-mannitol and its simple derivatives was predominantly focused on chemical synthesis and structural elucidation. Detailed studies into their biological activities and signaling pathways were not a primary focus in the early decades following their discovery. However, later research has shed light on the metabolic context of this molecule and its analogs.

1,5-Anhydro-D-mannitol is structurally related to 1,5-anhydro-D-glucitol, a clinically relevant marker for short-term glycemic control. It is considered to be a relatively metabolically inert polyol. Some studies have suggested that certain anhydro-sugars, including derivatives of 1,5-Anhydro-D-mannitol, can act as inhibitors of carbohydrate-metabolizing enzymes, such as those involved in gluconeogenesis. However, a specific signaling pathway directly modulated by the initially synthesized derivatives has not been well-defined in the early literature. The primary value of these early synthetic efforts was in establishing the fundamental chemistry of this class of compounds, which has enabled their subsequent exploration in various biological and medicinal chemistry contexts.

Note: The lack of defined signaling pathways in the early literature for these specific compounds precludes the creation of a detailed signaling pathway diagram. The provided diagrams illustrate the logical flow of the synthetic processes, which were the core focus of the initial research.

Stereospecific Synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol, a molecule of significant interest in medicinal chemistry and drug development. The primary synthetic route proceeds via a robust two-step sequence commencing with the nitrous acid-mediated deamination of D-glucosamine to furnish the key intermediate, 2,5-anhydro-D-mannose. Subsequent reductive amination of this intermediate stereospecifically yields the target compound. This document outlines detailed experimental protocols for these key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

1-amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar analog of β-D-fructose. Its unique structural features have made it a valuable tool in the study of carbohydrate metabolism and transport. Furthermore, its potential as a scaffold for the development of novel therapeutic agents has garnered considerable attention within the scientific community. The stereospecific control during its synthesis is crucial for ensuring the desired biological activity. The most established and efficient method for its preparation relies on a deamination-reductive amination sequence starting from the readily available monosaccharide, D-glucosamine.[1][2]

Synthetic Pathway Overview

The stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol is achieved through a two-step process. The initial step involves the deamination of 2-amino-2-deoxy-D-glucose (D-glucosamine) using nitrous acid. This reaction proceeds with a concomitant ring contraction to yield the aldehyde, 2,5-anhydro-D-mannose. This intermediate is then subjected to reductive amination to introduce the primary amine functionality at the C-1 position, affording the final product.

Caption: Overall synthetic pathway for 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-D-mannose

This procedure details the nitrous acid deamination of D-glucosamine to yield the intermediate, 2,5-anhydro-D-mannose.[2]

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Dowex 50W-X8 resin (H⁺ form)

-

Deionized water

Procedure:

-

A solution of D-glucosamine hydrochloride in deionized water is prepared.

-

The solution is cooled in an ice bath.

-

A solution of sodium nitrite in deionized water is added dropwise to the cooled D-glucosamine solution over a period of time, maintaining the low temperature.

-

The reaction mixture is stirred for a specified duration at low temperature.

-

After the reaction is complete, the solution is passed through a column of Dowex 50W-X8 resin (H⁺ form) to remove unwanted cations.

-

The eluate is collected and concentrated under reduced pressure to yield 2,5-anhydro-D-mannose as a syrup.

Step 2: Reductive Amination to 1-amino-2,5-anhydro-1-deoxy-D-mannitol

This protocol describes the conversion of 2,5-anhydro-D-mannose to the final product via reductive amination.[1]

Materials:

-

2,5-Anhydro-D-mannose

-

Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) or aqueous ammonia (B1221849) (NH₃)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or other suitable protic solvent

-

Cation exchange resin (e.g., Amberlite IR-120, H⁺ form)

Procedure:

-

2,5-Anhydro-D-mannose is dissolved in the chosen solvent (e.g., methanol).

-

A source of ammonia, such as ammonium acetate or aqueous ammonia, is added to the solution.

-

The mixture is stirred at room temperature to facilitate the formation of the intermediate imine or iminium ion.

-

Sodium cyanoborohydride is added portion-wise to the reaction mixture. Sodium cyanoborohydride is a selective reducing agent that reduces the iminium ion in preference to the aldehyde.[3]

-

The reaction is stirred at room temperature for an extended period until completion.

-

Upon completion, the reaction mixture is acidified and then concentrated under reduced pressure.

-

The residue is purified using cation exchange chromatography. The column is first washed with water to remove non-basic impurities, and the desired amine product is then eluted with a dilute solution of aqueous ammonia.

-

The fractions containing the product are collected and concentrated to give 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data

| Parameter | Step 1: Deamination | Step 2: Reductive Amination | Overall |

| Starting Material | D-Glucosamine | 2,5-Anhydro-D-mannose | D-Glucosamine |

| Product | 2,5-Anhydro-D-mannose | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol |

| Typical Yield | Not explicitly stated | 40-60% (from D-glucosamine) | 40-60% |

| Purity | Used directly in next step | >95% after chromatography | >95% |

Characterization Data

The final product, 1-amino-2,5-anhydro-1-deoxy-D-mannitol, can be characterized by standard spectroscopic methods.

| Property | Data |

| Molecular Formula | C₆H₁₃NO₄[4] |

| Molecular Weight | 163.17 g/mol [4] |

| ¹H NMR (D₂O) | Spectra will show characteristic shifts for the protons on the furanose ring and the aminomethyl and hydroxymethyl groups. |

| ¹³C NMR (D₂O) | Spectra will display six distinct carbon signals corresponding to the molecular structure. |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₆H₁₄NO₄⁺ [M+H]⁺: 164.0917, Found: 164.0917. |

Conclusion

The stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine is a reliable and well-established method. The two-step process involving nitrous acid deamination and subsequent reductive amination provides the target compound in good yield and high purity. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and application of this important molecule in their scientific endeavors. Careful control of reaction conditions, particularly temperature during the deamination step, is critical for achieving optimal results.

References

In-Depth Technical Guide: Structural Elucidation of Peracetylated 1,5-Anhydro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of peracetylated 1,5-anhydro-D-mannitol, systematically detailing the synthetic methodologies and analytical techniques required for its definitive characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Experimental protocols and diagrammatic representations of key processes are included to facilitate a thorough understanding of the workflow.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol derivative that serves as a valuable chiral building block in the synthesis of various biologically active molecules and carbohydrate-based therapeutics. Peracetylation of its hydroxyl groups is a common strategy to enhance its solubility in organic solvents, facilitate purification, and allow for further chemical modifications. The precise structural confirmation of the resulting compound, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, is paramount for its application in research and development. This guide outlines the essential experimental procedures and analytical data for its unambiguous structural elucidation.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol

The peracetylation of 1,5-anhydro-D-mannitol is typically achieved through the treatment with an acetylating agent in the presence of a base. While several methods exist for the acetylation of polyols, a common and effective protocol involves the use of acetic anhydride (B1165640) and pyridine.

Experimental Protocol: Peracetylation of 1,5-Anhydro-D-mannitol

Materials:

-

1,5-Anhydro-D-mannitol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

Procedure:

-

To a solution of 1,5-anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine, add acetic anhydride (excess, typically 5-10 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol.

Structural Characterization

The definitive structural elucidation of the synthesized compound relies on a combination of spectroscopic and spectrometric techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol.

| Property | Value |

| CAS Number | 13121-61-4 |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 104-105 °C |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Spectroscopic and Spectrometric Data

While specific, publicly available spectra for 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol are not readily found in comprehensive databases, the expected data based on its structure and data from analogous compounds are presented below. Researchers should acquire and interpret their own data for definitive confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals will correspond to the number of protons. The presence of four distinct acetyl methyl singlets and signals corresponding to the pyranoid ring protons would be expected.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the four carbonyl carbons of the acetyl groups and the six carbons of the anhydro-mannitol ring.

Expected NMR Data (Hypothetical):

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1a, H-1e | ~3.5 - 4.2 | - |

| H-2 | ~5.0 - 5.5 | ~68 - 72 |

| H-3 | ~5.0 - 5.5 | ~68 - 72 |

| H-4 | ~5.0 - 5.5 | ~68 - 72 |

| H-5 | ~3.8 - 4.2 | ~70 - 75 |

| H-6a, H-6b | ~4.0 - 4.5 | ~62 - 65 |

| CH₃ (Acetyl) | ~2.0 - 2.2 (4 singlets) | ~20 - 21 |

| C=O (Acetyl) | - | ~169 - 171 |

| C-1 | - | ~65 - 70 |

| C-2 | - | ~68 - 72 |

| C-3 | - | ~68 - 72 |

| C-4 | - | ~68 - 72 |

| C-5 | - | ~70 - 75 |

| C-6 | - | ~62 - 65 |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₄H₂₀O₉). The expected [M+Na]⁺ adduct would be a prominent ion.

-

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would likely show fragmentation patterns corresponding to the loss of acetyl groups and fragments of the sugar ring.

Expected Mass Spectrometry Data:

| Technique | Ion | Expected m/z |

| HRMS (ESI+) | [M+H]⁺ | 333.1135 |

| [M+Na]⁺ | 355.0954 | |

| EI-MS | M⁺ | 332 |

| [M-CH₂CO]⁺ | 290 | |

| [M-CH₃COO]⁺ | 273 |

3.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyranoid ring. Currently, there is no publicly available crystal structure for this specific compound.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and structural elucidation of peracetylated 1,5-anhydro-D-mannitol.

Conclusion

The structural elucidation of peracetylated 1,5-anhydro-D-mannitol is a critical step in its utilization for further synthetic applications. This guide provides the necessary theoretical and practical framework for its synthesis and characterization. The combination of NMR spectroscopy and mass spectrometry is essential for confirming the identity and purity of the compound. While crystallographic data would provide the ultimate structural proof, its acquisition is dependent on the ability to grow single crystals of sufficient quality. The protocols and data presented herein serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development.

Spectroscopic and Synthetic Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 1,5-Anhydro-D-mannitol peracetate (also known as 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines established protocols for its synthesis with expected spectroscopic values derived from analogous compounds and general principles of carbohydrate chemistry. This document is intended to serve as a valuable resource for researchers working with acetylated anhydrosugars and in the field of drug development.

Chemical Structure and Properties

This compound is the fully acetylated derivative of 1,5-Anhydro-D-mannitol. The peracetylation of the four hydroxyl groups significantly alters the polarity and reactivity of the parent molecule, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry.

Molecular Formula: C₁₄H₂₀O₉[1][2]

Molecular Weight: 332.30 g/mol [1][2]

Experimental Protocols

Synthesis of 1,5-Anhydro-D-mannitol

The synthesis of the parent compound, 1,5-Anhydro-D-mannitol, can be achieved from D-mannitol. A key historical method was reported by Fletcher and Diehl in 1952, which involves the treatment of D-mannitol with concentrated hydrochloric acid.[3][4]

Materials:

-

D-mannitol

-

Concentrated hydrochloric acid

-

Decolorizing carbon

-

Absolute ethanol (B145695)

Procedure:

-

Pure D-mannitol is dissolved in concentrated hydrochloric acid.

-

The solution is gently boiled under reflux for a specified time.[3]

-

The reaction mixture is then concentrated in vacuo to a syrup.[3]

-

The syrup is dissolved in water, treated with decolorizing carbon, and reconcentrated in vacuo.[3]

-

To ensure dryness, two successive portions of absolute ethanol are evaporated in vacuo from the residue.[3]

-

The resulting crude 1,5-Anhydro-D-mannitol can be purified by crystallization.

Peracetylation of 1,5-Anhydro-D-mannitol

The complete acetylation of 1,5-Anhydro-D-mannitol can be performed using standard carbohydrate chemistry protocols. A widely used and effective method involves the use of acetic anhydride (B1165640) with a pyridine (B92270) catalyst.[5][6]

Materials:

-

1,5-Anhydro-D-mannitol

-

Anhydrous pyridine

-

Acetic anhydride (Ac₂O)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).[6]

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (a slight excess for each hydroxyl group, typically 1.5-2.0 equivalents per hydroxyl group) to the solution.[6]

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

-

Quench the reaction by the slow addition of methanol.[6]

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.[6]

-

Dilute the residue with dichloromethane or ethyl acetate.[6]

-

Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

-

The resulting crude this compound can be purified by silica (B1680970) gel column chromatography.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on the analysis of closely related acetylated anhydrosugars and general principles of spectroscopic interpretation for such compounds, as direct experimental data is not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a, H-1e | 3.5 - 4.2 | m | |

| H-2 | 5.0 - 5.4 | m | |

| H-3 | 5.0 - 5.4 | m | |

| H-4 | 5.0 - 5.4 | m | |

| H-5 | 3.8 - 4.3 | m | |

| H-6a, H-6e | 4.0 - 4.5 | m | |

| CH₃ (acetyl) | 1.9 - 2.2 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Note: The predicted chemical shifts are based on analogy with tetra-O-acetyl-1,5-anhydro-D-glucitol.[7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~68 |

| C-2 | ~70 |

| C-3 | ~70 |

| C-4 | ~68 |

| C-5 | ~72 |

| C-6 | ~62 |

| C=O (acetyl) | 169 - 171 |

| CH₃ (acetyl) | 20 - 21 |

Infrared (IR) Spectroscopy

The IR spectrum of an acetylated carbohydrate is characterized by the strong absorption of the acetyl carbonyl groups and the absence of the broad hydroxyl stretch.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretching |

| ~1740-1755 | Strong | C=O stretching of acetyl groups[8][9] |

| ~1370 | Medium | C-H bending of acetyl methyl groups[9] |

| ~1220-1240 | Strong | C-O stretching of acetyl groups[9] |

| ~1030-1100 | Strong | C-O stretching of the pyranoid ring |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of peracetylated carbohydrates often does not show a prominent molecular ion peak. The fragmentation pattern is typically characterized by the loss of acetyl groups and cross-ring cleavages.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Predicted Assignment |

| 272 | [M - CH₃COOH]+ |

| 212 | [M - 2xCH₃COOH]+ |

| 170 | Fragment from cleavage of the pyranoid ring |

| 152 | [M - 3xCH₃COOH]+ |

| 128 | Fragment from cleavage of the pyranoid ring |

| 43 | [CH₃CO]+ (base peak) |

Experimental and Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.

References

- 1. 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol|lookchem [lookchem.com]

- 2. 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol | 13121-61-4 | MT16864 [biosynth.com]

- 3. 标题:The Preparation of 1, 5-Anhydro-D-mannitol (Styracitol) from D-Mannitol【化源网】 [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides | MDPI [mdpi.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

The Biological Landscape of 1,5-Anhydro-D-mannitol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with 1,5-Anhydro-D-mannitol and its derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows to support ongoing research and development efforts in carbohydrate chemistry and antiviral drug discovery.

1,5-Anhydro-D-mannitol: An Inactive Analogue with a Note of Caution

1,5-Anhydro-D-mannitol is a naturally occurring polyol, a member of the anhydro sugar family. Structurally, it is the 1,5-anhydro derivative of the sugar alcohol D-mannitol. In the scientific literature, its primary role is that of an inactive analogue and experimental control, particularly in studies involving its biologically active counterpart, 1,5-anhydrosorbitol, a short-term marker for glycemic control.[1][2]

While some commercial suppliers describe 1,5-Anhydro-D-mannitol as a "gluconeogenesis inhibitor," this claim is not well-supported by primary scientific literature.[3] This description likely stems from confusion with its isomer, 2,5-Anhydro-D-mannitol , which is a well-documented inhibitor of both gluconeogenesis and glycogenolysis.[4][5][6] For the purposes of this guide, 1,5-Anhydro-D-mannitol is considered biologically inactive in most contexts, and its use should be limited to that of a negative control unless specific activity is demonstrated and validated.

Biological Activity of 1,5-Anhydro-D-mannitol Derivatives: Potent Antiviral Agents

In stark contrast to the parent molecule, nucleoside derivatives of the broader 1,5-anhydrohexitol class, which includes 1,5-Anhydro-D-mannitol, have demonstrated significant and highly specific biological activity. Research has focused on their potential as antiviral agents, with several derivatives showing potent and selective inhibition of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[7][8]

The antiviral activity is critically dependent on the nature and position of the nucleobase attached to the anhydrohexitol scaffold. The most promising activities have been observed with pyrimidine (B1678525) analogues, particularly those with substitutions at the 5-position of the uracil (B121893) ring.

Quantitative Data: Antiviral Activity of 1,5-Anhydrohexitol Nucleoside Derivatives

The following table summarizes the in vitro antiviral activities of key 1,5-anhydrohexitol nucleoside derivatives against various herpesviruses. The data is compiled from studies by Verheggen, Herdewijn, De Clercq, and colleagues.

| Compound/Derivative Name | Virus Strain | Cell Line | IC₅₀ (µg/mL) | Cytotoxicity (MIC, µg/mL) | Selectivity Index (SI) |

| 1,5-Anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol | HSV-1 (KOS) | E₆SM | 0.07 | >25 | >357 |

| HSV-2 (G) | E₆SM | 0.07 | >25 | >357 | |

| HSV-1 (TK⁻ KOS ACVr) | E₆SM | >25 | >25 | - | |

| 1,5-Anhydro-2,3-dideoxy-2-(5-ethyluracil-1-yl)-D-arabino-hexitol | HSV-1 (KOS) | Vero | 0.6 | 100 | 167 |

| HSV-2 (G) | Vero | 0.8 | 100 | 125 | |

| 1,5-Anhydro-2,3-dideoxy-2-(5-fluorocytosin-1-yl)-D-arabino-hexitol | HSV-1 (KOS) | Vero | 1.6 | >100 | >63 |

| HSV-2 (G) | Vero | 2.5 | >100 | >40 | |

| Human Cytomegalovirus (HCMV) | HEL | 5 | >100 | >20 | |

| 1,5-Anhydro-2,3-dideoxy-2-(2,6-diaminopurin-9-yl)-D-arabino-hexitol | HSV-1 (KOS) | Vero | 10 | >20 | >2 |

| HCMV | HEL | 5 | >20 | >4 |

Data extracted from abstracts of Verheggen et al., J Med Chem 1993, 36(14), 2033-40 and Verheggen et al., J Med Chem 1995, 38(5), 826-35.[7][8]

Mechanism of Action: Viral Enzyme Activation

The high selectivity of these 1,5-anhydrohexitol nucleoside derivatives for herpesviruses is attributed to their mechanism of action, which is dependent on a virus-specific enzyme.[8] These compounds act as prodrugs that require activation within the infected host cell.

The key activating enzyme is the viral thymidine (B127349) kinase (TK) .[9][10] This enzyme, encoded by the herpesvirus genome, has a broader substrate specificity than its human cellular counterpart. The viral TK recognizes the anhydrohexitol nucleoside analogue and catalyzes its phosphorylation to a monophosphate derivative. Subsequently, cellular kinases further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analogue then acts as a competitive inhibitor and/or a chain terminator for the viral DNA polymerase, thereby halting viral replication.[11]

The inactivity of these compounds against TK-deficient (TK⁻) viral strains provides strong evidence for this mechanism of activation.[8]

Experimental Protocols: Antiviral Activity Assessment

The standard method for determining the in vitro efficacy of antiviral compounds against lytic viruses like HSV is the Plaque Reduction Assay (PRA) .[12][13] This assay quantifies the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Plaque Reduction Assay (Generalized Protocol)

-

Cell Culture:

-

Seed a suitable host cell line (e.g., Vero or E₆SM cells) into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.[13]

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

-

Virus Infection:

-

Drug Treatment:

-

Prepare serial dilutions of the test compound (e.g., 1,5-anhydrohexitol nucleoside derivative) in a culture medium.

-

After the adsorption period, remove the viral inoculum.

-

Overlay the cell monolayers with the medium containing the different concentrations of the test compound. This overlay medium typically contains a substance like methylcellulose (B11928114) or agarose (B213101) to limit the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[14]

-

Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

-

Incubation and Visualization:

-

Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[12]

-

After incubation, fix the cells (e.g., with methanol (B129727) or formalin).

-

Stain the cell monolayer with a staining solution, such as crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

-

The IC₅₀ (50% inhibitory concentration) is determined by plotting the percentage of inhibition against the drug concentration and calculating the concentration that reduces the plaque number by 50%.[13]

-

Comparative Analysis: The Isomer 2,5-Anhydro-D-mannitol

To highlight the biological specificity of these anhydro sugars, it is instructive to compare the activity of 1,5-Anhydro-D-mannitol with its more biologically active isomer, 2,5-Anhydro-D-mannitol. As mentioned, 2,5-Anhydro-D-mannitol is a known inhibitor of hepatic gluconeogenesis and glycogenolysis.[6]

Its mechanism involves intracellular phosphorylation by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate, and subsequently by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate. These phosphorylated metabolites then allosterically modulate key enzymes in glucose metabolism.[4]

Quantitative Data: Enzyme Inhibition by 2,5-Anhydro-D-mannitol Phosphates

| Enzyme | Metabolite | Activity | Apparent Constant (mM or µM) |

| Rat Liver Glycogen Phosphorylase | 2,5-Anhydro-D-mannitol-1-phosphate | Inhibition | Kᵢ = 0.66 ± 0.09 mM |

| Rat Liver Phosphoglucomutase | 2,5-Anhydro-D-mannitol-1-phosphate | Inhibition | Kᵢ = 2.8 ± 0.2 mM |

| Rabbit Liver Fructose-1,6-bisphosphatase | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Inhibition | Kᵢ = 3.6 ± 0.3 µM |

| Rabbit Liver Pyruvate Kinase | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Activation | Kₐ = 9.5 ± 0.9 µM |

| Rat Liver Phosphoglucomutase | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Activation | Kₐ = 7.0 ± 0.5 µM |

Data from Hanson et al., J Biol Chem 1984, 259(1), 218-23.[4]

Conclusion

This technical guide delineates the distinct biological profiles of 1,5-Anhydro-D-mannitol and its derivatives. While the parent compound is largely considered biologically inactive and suitable as an experimental control, its nucleoside derivatives have emerged as a class of potent and selective antiviral agents against herpesviruses. The mechanism of action, reliant on activation by viral thymidine kinase, provides a clear rationale for their selectivity. The stark contrast with the metabolic inhibitory effects of the isomer 2,5-Anhydro-D-mannitol underscores the critical role of stereochemistry in determining biological function. This compilation of quantitative data, experimental protocols, and pathway visualizations serves as a valuable resource for researchers in medicinal chemistry and virology.

References

- 1. 1,5-Anhydro-D-mannitol | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1,5-Anhydro-D-mannitol Peracetate: A Technical Guide for Use as a Biochemical Assay Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-mannitol peracetate is a synthetic carbohydrate derivative that serves as a valuable tool in biochemical and cellular research. As a peracetylated form of 1,5-anhydro-D-mannitol, it exhibits enhanced lipophilicity, facilitating its transport across cell membranes. Once inside the cell, it is believed that cellular esterases remove the acetyl groups, releasing the biologically active 1,5-anhydro-D-mannitol. This technical guide provides an in-depth overview of the core applications, mechanisms of action, and experimental considerations for using this compound as a biochemical assay reagent, with a focus on the biological effects of its de-acetylated form.

While direct studies on the peracetylated form are limited, the extensive research on its parent compound, anhydro-D-mannitol (used interchangeably with its isomer 2,5-anhydro-D-mannitol in much of the literature), provides a strong foundation for its application in cellular assays. Anhydro-D-mannitol is primarily recognized as an inhibitor of gluconeogenesis and glycogenolysis, making it a key reagent for studying carbohydrate metabolism.

Principle of Action: Intracellular Delivery and Bioactivation

The primary utility of this compound lies in its function as a cell-permeable prodrug. The acetyl groups increase its hydrophobicity, allowing it to passively diffuse across the lipid bilayer of the cell membrane.

Anhydro Sugar Chemistry: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of anhydro sugars, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical class of carbohydrates.

Anhydro sugars, intramolecular ethers of monosaccharides, represent a cornerstone of modern carbohydrate chemistry. Their unique conformational rigidity and inherent reactivity make them invaluable building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and a diverse array of biologically active molecules. This technical guide provides a comprehensive literature review of anhydro sugar chemistry, with a focus on their synthesis, chemical transformations, and applications in drug discovery and development. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.

Core Concepts in Anhydro Sugar Chemistry

Anhydro sugars are formed by the intramolecular elimination of a molecule of water between two hydroxyl groups of a single sugar unit. This process results in the formation of an additional ether linkage, creating a bicyclic or polycyclic system. The position of this anhydro bridge significantly influences the molecule's stability, conformation, and chemical reactivity. The most extensively studied and utilized anhydro sugars are the 1,6-anhydrohexopyranoses, such as levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), and the 1,2-anhydro sugars, including the synthetically versatile Brigl's anhydride (B1165640) (1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose).

The constrained nature of the anhydro bridge locks the pyranose ring in a fixed conformation, which can pre-organize substituent groups and influence the stereochemical outcome of subsequent reactions. This conformational rigidity is a key feature that chemists exploit for the stereoselective synthesis of glycosides and other complex carbohydrate structures.

Synthesis of Key Anhydro Sugars

The preparation of anhydro sugars can be broadly categorized into two main approaches: the pyrolysis of polysaccharides and chemical synthesis from monosaccharide precursors.

Synthesis of Levoglucosan (1,6-Anhydro-β-D-glucopyranose) via Pyrolysis

Levoglucosan is a naturally occurring anhydro sugar that is the primary product of the pyrolysis of cellulose (B213188) and other β-1,4-glucans.[1] This thermal decomposition pathway provides a direct and scalable route to this valuable chiral building block.

Experimental Protocol: Synthesis of Levoglucosan from Cellulose by Catalytic Pyrolysis [2]

This protocol describes a method for the preparation of levoglucosan from cellulose using a copper powder catalyst.

-

Materials: Microcrystalline cellulose (average particle size 0.05 mm), copper powder (particle size 0.5 mm).

-

Procedure:

-

Mechanically mix microcrystalline cellulose and copper powder in a mass ratio of 1:2.

-

Place the mixture in a pyrolysis reactor.

-

Under an inert atmosphere (e.g., nitrogen or argon), rapidly heat the mixture to 400 °C and maintain this temperature for 10 seconds.

-

Collect the pyrolysis gas that is evolved and condense it to obtain a liquid product rich in levoglucosan.

-

The solid residue, containing the copper catalyst, can be recovered by incineration for reuse.

-

-

Yield: This method has been reported to produce a liquid product with a yield of 80%, containing levoglucosan at a concentration that corresponds to a 56% yield based on the initial cellulose.[2]

| Parameter | Value | Reference |

| Starting Material | Microcrystalline Cellulose | [2] |

| Catalyst | Copper Powder | [2] |

| Cellulose:Catalyst Ratio | 1:2 (w/w) | [2] |

| Pyrolysis Temperature | 400 °C | [2] |

| Reaction Time | 10 seconds | [2] |

| Liquid Product Yield | 80% | [2] |

| Levoglucosan Yield | 56% | [2] |

Table 1. Quantitative data for the synthesis of levoglucosan via catalytic pyrolysis of cellulose.

Synthesis of 1,2-Anhydro Sugars

1,2-Anhydro sugars are highly reactive intermediates that are particularly useful as glycosyl donors.[3] A common and efficient method for their synthesis is the epoxidation of glycals (cyclic enol ethers of sugars).

Experimental Protocol: Epoxidation of Glycals with Dimethyldioxirane (DMDO) [4]

This protocol details the in situ generation of DMDO and its use for the epoxidation of a protected D-glucal.

-

Materials: 3,4,6-Tri-O-benzyl-D-glucal, dichloromethane (B109758) (CH₂Cl₂), acetone (B3395972), saturated aqueous sodium bicarbonate (NaHCO₃), Oxone® (2KHSO₅·KHSO₄·K₂SO₄).

-

Procedure:

-

To a vigorously stirred, ice-cooled (0 °C) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (8.87 g, 14.42 mmol) in water (35 mL) dropwise over 15 minutes.

-

Continue vigorous stirring at 0 °C for 30 minutes, and then at room temperature for an additional 6 hours.

-

Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the 1,2-anhydrosugar.

-

-

Yield: This procedure is reported to yield the corresponding 1,2-anhydrosugar in 99% yield with 100% selectivity for the α-anomer.[4]

| Starting Glycal | Product | Yield | Selectivity (gluco:manno) | Reference |

| 3,4,6-Tri-O-benzyl-D-glucal | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99% | 100% gluco | [4] |

| 3,4,6-Tri-O-benzyl-D-galactal | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose | 99% | 100% galacto | [4] |

| 3,4,6-Tri-O-acetyl-D-glucal | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-mannopyranose | 87% | 7:1 | [4] |

Table 2. Yields and selectivity for the epoxidation of various glycals with in situ generated DMDO.

Experimental Protocol: Synthesis of Brigl's Anhydride (1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose)

-

Materials: α-Acetobromoglucose, silver oxide (Ag₂O) or a non-nucleophilic organic base, dry diethyl ether or dichloromethane.

-

Procedure (Conceptual):

-

Dissolve α-acetobromoglucose in a dry, aprotic solvent such as diethyl ether under an inert atmosphere.

-

Add a suspension of freshly prepared silver oxide or a suitable non-nucleophilic base to the solution.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the silver salts or the protonated base.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude Brigl's anhydride, which can be further purified by crystallization or chromatography.

-

Chemical Reactivity and Transformations

The reactivity of anhydro sugars is largely dictated by the strain of the anhydro ring system. The three-membered oxirane ring of 1,2-anhydro sugars makes them highly susceptible to nucleophilic attack at the anomeric carbon, leading to ring-opening and the formation of glycosides with a free hydroxyl group at C-2.[3] In contrast, the 1,6-anhydro bridge in levoglucosan is more stable but can be cleaved under acidic conditions to generate glucose.[1]

Ring-Opening Reactions of 1,2-Anhydro Sugars

The acid-catalyzed ring-opening of 1,2-anhydro sugars with various nucleophiles is a cornerstone of glycosylation chemistry. This reaction proceeds with inversion of configuration at the anomeric center, providing a reliable method for the synthesis of β-glycosides.

Caption: Acid-catalyzed ring-opening of a 1,2-anhydro sugar.

Hydrolysis of Levoglucosan

The 1,6-anhydro linkage of levoglucosan can be hydrolyzed under acidic conditions to yield glucose. This reaction is of significant interest for the conversion of biomass-derived levoglucosan into fermentable sugars for biofuel production. The kinetics of this hydrolysis have been studied, with the reaction typically following first-order kinetics with respect to levoglucosan.[1]

| Catalyst | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |

| Sulfuric Acid | 80 - 200 | 123.4 | [1] |

| Acetic Acid | 80 - 200 | 120.9 | [1] |

| Sulfuric Acid | 50 - 130 | 114 | [5] |

Table 3. Kinetic data for the acid-catalyzed hydrolysis of levoglucosan.

Applications in Drug Development

The unique structural features and reactivity of anhydro sugars make them attractive scaffolds and intermediates in drug discovery and development.

Anhydro Sugars as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a wide range of biological processes. The inhibition of specific glycosidases is a therapeutic strategy for several diseases, including diabetes, viral infections, and lysosomal storage disorders. Anhydro sugar derivatives, due to their structural similarity to the natural substrates of these enzymes, can act as potent and selective glycosidase inhibitors. For instance, 3,6-anhydro-1-(aryl or alkylamino)-1-deoxy-D-sorbitol derivatives have been shown to inhibit β-N-acetylglucosaminidase.[6]

| Compound Class | Target Enzyme | Inhibition | Reference |

| 3,6-Anhydro-1-(aryl/alkylamino)-1-deoxy-D-sorbitol derivatives | β-N-acetylglucosaminidase | 82% at 1mM | [6] |

| Kojibiose-type pseudo-disaccharides | α-glucosidase (baker's yeast) | Strong inhibition | [7] |

Table 4. Examples of glycosidase inhibition by anhydro sugar derivatives.

Anhydro Sugars in Modulating Inflammatory Signaling

Recent studies have highlighted the potential of anhydro sugar derivatives to modulate inflammatory signaling pathways. Specifically, derivatives of 1,5-anhydro-D-fructose (1,5-AF) have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.

The NLRP3 inflammasome is activated by a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The activation signal, which can be triggered by a variety of stimuli including ATP, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the autocatalytic cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β.

Caption: The NLRP3 inflammasome signaling pathway and its inhibition.

Conclusion

Anhydro sugar chemistry continues to be a vibrant and enabling field of research. The ability to synthesize and manipulate these conformationally restricted carbohydrate derivatives provides chemists with powerful tools for the construction of complex molecular architectures. From their origins as products of biomass pyrolysis to their modern applications as sophisticated glycosyl donors and therapeutic agents, anhydro sugars have proven to be indispensable. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting area, with the ultimate goal of advancing our understanding of carbohydrate chemistry and harnessing its potential for the benefit of human health.

References

- 1. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Effects of High Fructose/Glucose on Nlrp3/Il1β Inflammatory Pathway — Journal of Young Investigators [jyi.org]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

Potential Medical Applications of 1,5-Anhydro-D-fructose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide found in various organisms, including fungi and red algae.[1] It is produced from the degradation of starch and glycogen (B147801) by the enzyme α-1,4-glucan lyase.[1] In vivo, 1,5-AF is metabolized into several derivatives, such as 1,5-anhydro-D-glucitol (AG), ascopyrone P (APP), and microthecin (B1251313), through the anhydrofructose pathway.[1] The unique chemical structure of 1,5-AF and its derivatives has garnered significant interest in the scientific community, leading to the exploration of their potential medical applications. This technical guide provides a comprehensive overview of the current research on 1,5-AF derivatives, focusing on their therapeutic potential in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. The guide includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Biosynthesis and Chemical Synthesis of 1,5-Anhydro-D-fructose and Its Derivatives

1,5-AF can be produced on a large scale through enzymatic degradation of starch using α-1,4-glucan lyase.[1] The genes for the enzymes involved in the anhydrofructose pathway have been cloned, enabling the production of 1,5-AF and its derivatives in cell-free reactor systems.[1]

Chemically, 1,5-AF can be synthesized from D-fructose. One efficient method involves the regiospecific 1,5-anhydro ring formation of 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose, followed by deprotection. Derivatives of 1,5-AF, such as ascopyrone P (APP), can be prepared by autoclaving 1,5-AF or through chemical synthesis.[1] Stereoselective reduction of 1,5-AF can yield 1,5-anhydro-D-glucitol (AG) and its stereoisomer 1,5-anhydro-D-mannitol.[1]

Potential Medical Applications

Anticancer Activity

The derivative ascopyrone P (APP) has demonstrated notable anticancer properties. In vivo studies have shown that APP can increase the lifespan of mice with cancer by interfering with tumor growth and metastasis through its cytotoxic effects on rapidly dividing cells.

Quantitative Data: Anticancer Activity of Pyranone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (murine leukemia) | 3.15 |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 3.40 |

| 6-bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | L1210 (murine leukemia) | 3.75 |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 4.30 |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 (murine leukemia) | 5 |

| 6-bromo-2-chloromethyl-4-pyranone | L1210 (murine leukemia) | 13.50 |

| 6-chloro-2-chloromethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 18 |

| 2-chloromethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 20 |

Experimental Protocol: In Vivo Anticancer Efficacy Study in a Mouse Xenograft Model

This protocol is a general representation of how the in vivo anticancer activity of a 1,5-AF derivative like Ascopyrone P could be evaluated.

-

Cell Culture: Human cancer cells (e.g., a breast cancer cell line like MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS). A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Ascopyrone P) is administered via a specific route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

-

Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

Anti-inflammatory Activity

1,5-AF and its derivatives have shown promising anti-inflammatory effects. They have been found to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Quantitative Data: NLRP3 Inflammasome Inhibition

| Compound | Assay System | IC50 |

| Fluorinated 1,5-AF derivative | Mouse bone marrow-derived macrophages and human THP-1 cells | 0.8 ± 0.5 µM |

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay

This protocol outlines the key steps to assess the inhibitory activity of 1,5-AF derivatives on the NLRP3 inflammasome.

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are cultured in appropriate media. THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specific duration (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of the 1,5-AF derivative for a set time (e.g., 1 hour).

-

Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for a defined period (e.g., 1 hour).

-

Measurement of IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed reduction in IL-1β is not due to cytotoxicity of the compound.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of IL-1β inhibition.

Caption: Workflow for NLRP3 Inflammasome Inhibition Assay.

Neuroprotective Effects

1,5-AF has demonstrated neuroprotective properties in various models of neurological damage. It is believed to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn upregulates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).

Experimental Protocol: Rotenone-Induced Neurotoxicity Model in PC12 Cells

This protocol describes an in vitro model to study the neuroprotective effects of 1,5-AF against Parkinson's disease-like pathology.

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.

-

Neuronal Differentiation: Cells are treated with nerve growth factor (NGF) to induce a neuronal phenotype.

-

Treatment: Differentiated PC12 cells are pre-treated with 1,5-AF at various concentrations for a specific duration.

-

Induction of Neurotoxicity: Cells are then exposed to rotenone, a mitochondrial complex I inhibitor, to induce neuronal damage.

-

Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay.

-

Morphological Analysis: Changes in neuronal morphology, such as neurite length, are observed and quantified using microscopy.

-

Western Blot Analysis: The expression levels of key proteins in the AMPK/PGC-1α/BDNF pathway (e.g., phosphorylated AMPK, PGC-1α, BDNF) are analyzed by Western blotting to elucidate the mechanism of action.

Caption: 1,5-AF Activated Neuroprotective Signaling Pathway.

Antimicrobial Activity

Certain derivatives of 1,5-AF have shown antimicrobial properties. For instance, microthecin has been reported to inhibit the growth of the human pathogen Pseudomonas aeruginosa, particularly under anaerobic conditions.[2] 1,5-AF itself has been shown to act as an anticariogenic agent by inhibiting the growth of Streptococcus mutans and preventing the formation of plaque-forming polysaccharides.[1]

Quantitative Data: Antimicrobial Activity

Conclusion